1-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Description
1-METHYL-N~5~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole core substituted with a trifluoromethyl group, a naphthyl-thiazole moiety, and a carboxamide group
Properties
Molecular Formula |
C19H13F3N4OS |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H13F3N4OS/c1-26-15(9-16(25-26)19(20,21)22)17(27)24-18-23-14(10-28-18)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,23,24,27) |
InChI Key |
JARLYYQHXDXEOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-METHYL-N~5~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Synthesis of the Naphthyl-Thiazole Moiety:
Coupling of the Moieties: The final step involves coupling the pyrazole core with the naphthyl-thiazole moiety through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-METHYL-N~5~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-METHYL-N~5~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.
Material Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with target molecules, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-METHYL-N~5~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the naphthyl-thiazole moiety, resulting in different biological activity and applications.
Naphthyl-thiazole derivatives: These compounds may have similar structural features but differ in their substitution patterns, affecting their reactivity and applications.
Trifluoromethylated pyrazoles: These compounds share the trifluoromethyl group but differ in other substituents, leading to variations in their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
